molecular formula C8H10Cl2N2 B12964905 (S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine

(S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine

Cat. No.: B12964905
M. Wt: 205.08 g/mol
InChI Key: VKHBASGQSRGMPE-ZETCQYMHSA-N
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Description

(S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.

    Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through asymmetric synthesis or chiral resolution methods. One common approach is the use of chiral catalysts or auxiliaries to induce chirality during the amination process.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and reagents such as lithium aluminum hydride (LiAlH4) for reduction or sodium borohydride (NaBH4) for selective reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like LiAlH4 or NaBH4.

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine: The enantiomer of the compound with potentially different biological activities.

    3,5-Dichloropyridine: The parent compound without the chiral amine group.

    1-(3,5-Dichloropyridin-2-yl)ethanamine: A similar compound with a different alkyl chain length.

Uniqueness

(S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1S)-1-(3,5-dichloropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H10Cl2N2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m0/s1

InChI Key

VKHBASGQSRGMPE-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=C(C=N1)Cl)Cl)N

Canonical SMILES

CCC(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

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